molecular formula C12H15N5O B2519063 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 886496-15-7

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B2519063
CAS No.: 886496-15-7
M. Wt: 245.286
InChI Key: LJDQATXURZASEW-UHFFFAOYSA-N
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Description

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine familyIts unique structure, which includes a cyclopropyl group and a carbohydrazide moiety, contributes to its distinctive chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of enaminonitrile with urea in the presence of acetic acid can lead to the formation of the pyrazolo[3,4-b]pyridine core . Further functionalization with cyclopropyl and carbohydrazide groups is achieved through subsequent reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles can minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of halogenated or alkylated products .

Scientific Research Applications

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may occupy the ATP-binding pocket of certain kinases, thereby inhibiting their function and affecting downstream signaling cascades .

Properties

IUPAC Name

6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-6-10-8(12(18)15-13)5-9(7-3-4-7)14-11(10)17(2)16-6/h5,7H,3-4,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDQATXURZASEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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